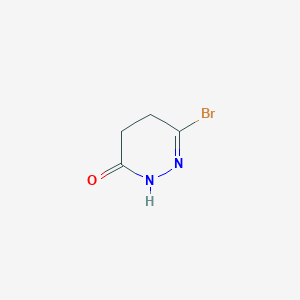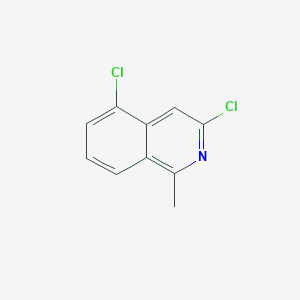
3,5-Dichloro-1-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-1-methylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methyl group at the 1st position on the isoquinoline ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-methylisoquinoline can be achieved through several methods. One common method involves the chlorination of 1-methylisoquinoline using reagents such as N-chlorosuccinimide in the presence of benzoyl peroxide . Another method involves the reaction of 1,2,4-triazines with 1,2-dehydrobenzene in an aza-Diels–Alder reaction . These methods typically yield the desired compound in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-1-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of different isoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide for chlorination, sodium triacetoxyborohydride for reduction, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoquinolines, while oxidation reactions can produce N-oxides.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-1-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,5-Dichloro-1-methylisoquinoline include:
- 1,3-Dichloro-5-methylisoquinoline
- 1,3-Dichloro-6-methylisoquinoline
- 3-Methylisoquinoline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H7Cl2N |
|---|---|
Molekulargewicht |
212.07 g/mol |
IUPAC-Name |
3,5-dichloro-1-methylisoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3 |
InChI-Schlüssel |
SJUPICUPCYXCQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=CC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


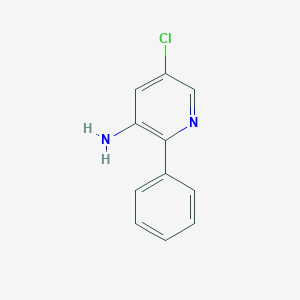
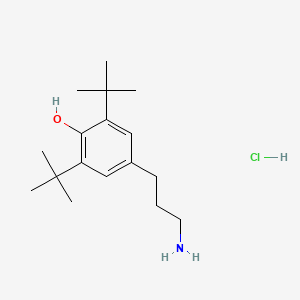
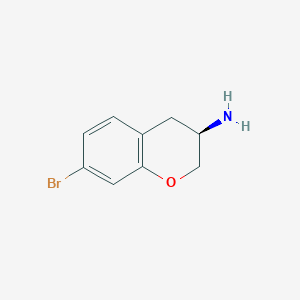
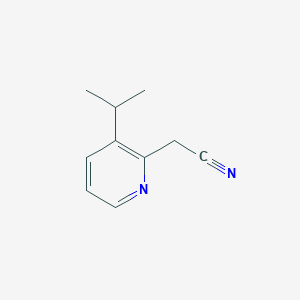

![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)
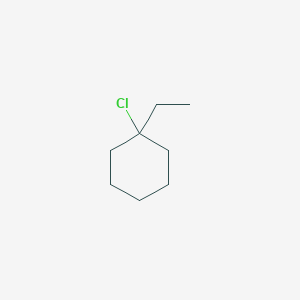
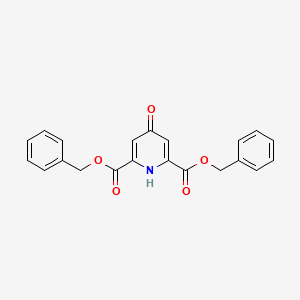

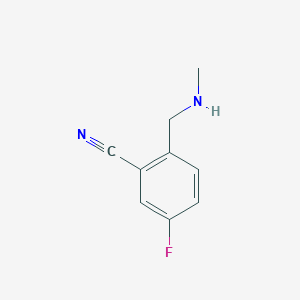

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)

